3-Bromo-5-(piperidin-3-yl)pyridine 3-Bromo-5-(piperidin-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1260654-37-2
VCID: VC0168453
InChI: InChI=1S/C10H13BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h4,6-8,12H,1-3,5H2
SMILES: C1CC(CNC1)C2=CC(=CN=C2)Br
Molecular Formula: C10H13BrN2
Molecular Weight: 241.132

3-Bromo-5-(piperidin-3-yl)pyridine

CAS No.: 1260654-37-2

Cat. No.: VC0168453

Molecular Formula: C10H13BrN2

Molecular Weight: 241.132

* For research use only. Not for human or veterinary use.

3-Bromo-5-(piperidin-3-yl)pyridine - 1260654-37-2

Specification

CAS No. 1260654-37-2
Molecular Formula C10H13BrN2
Molecular Weight 241.132
IUPAC Name 3-bromo-5-piperidin-3-ylpyridine
Standard InChI InChI=1S/C10H13BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h4,6-8,12H,1-3,5H2
Standard InChI Key ZSWMVYCQDGVDMY-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=CC(=CN=C2)Br

Introduction

Chemical Structure and Properties

Molecular Identity

3-Bromo-5-(piperidin-3-yl)pyridine is identified by the following chemical parameters:

ParameterValue
CAS Number1260654-37-2
Molecular FormulaC10H13BrN2
Molecular Weight241.132 g/mol
Structural FeaturesPyridine ring with bromine at position 3 and piperidine at position 5

The compound consists of a pyridine core with a bromine atom at the 3-position and a piperidine ring attached at the 5-position. This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in various fields.

Physical Properties

The physical properties of 3-Bromo-5-(piperidin-3-yl)pyridine are influenced by its heterocyclic nature and halogen substitution. While specific physical data is limited in the search results, structural analysis suggests properties typical of halogenated pyridines:

  • Physical state: Likely a crystalline solid at room temperature

  • Solubility: Generally more soluble in organic solvents than water

  • Melting point: Expected to be influenced by the bromine atom and piperidine substituent

The presence of the piperidine moiety introduces a basic nitrogen center that can engage in hydrogen bonding and affect the compound's solubility profile.

Synthesis Methods

Microwave-Assisted Synthesis

Microwave irradiation offers an efficient alternative for synthesizing brominated pyridine derivatives. Research has shown that 3-amino-5-bromopyridine derivatives can be rapidly synthesized from 3,5-dibromopyridine using microwave heating conditions . This technique could potentially be adapted for the synthesis of 3-Bromo-5-(piperidin-3-yl)pyridine by employing appropriate piperidine precursors.

The microwave approach presents several advantages:

  • Shorter reaction times

  • Higher yields

  • Reduced formation of side products

  • Environmentally friendly conditions (no metal catalysts required)

Chemical Reactions

Nucleophilic Substitution Reactions

The bromine atom in 3-Bromo-5-(piperidin-3-yl)pyridine is particularly susceptible to nucleophilic substitution reactions. Common nucleophiles that can participate in these transformations include:

  • Amines

  • Alcohols

  • Thiols

  • Carbon nucleophiles

These reactions typically proceed under controlled temperature conditions and specific solvents to facilitate the desired transformations. The electron-deficient nature of the pyridine ring enhances the reactivity of the bromine atom toward nucleophilic attack.

Cross-Coupling Reactions

3-Bromo-5-(piperidin-3-yl)pyridine can serve as a substrate for various cross-coupling reactions, exploiting the carbon-bromine bond as a reactive site:

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
SuzukiBoronic acids/estersPd(0) complexesBiaryl derivatives
SonogashiraTerminal alkynesPd/Cu catalystsAlkynylpyridines
Buchwald-HartwigAminesPd/ligand systemsAminopyridines

These transformations enable the preparation of structurally diverse derivatives with potential applications in medicinal chemistry and materials science .

Functional Group Modifications

The piperidine moiety in 3-Bromo-5-(piperidin-3-yl)pyridine offers additional opportunities for chemical derivatization:

  • N-alkylation or N-acylation of the piperidine nitrogen

  • Oxidation of the piperidine ring

  • Functionalization at various positions of the piperidine ring

These modifications can significantly alter the compound's physicochemical properties and biological activity profiles.

Structural Analysis and Characterization

Spectroscopic Analysis

The structure of 3-Bromo-5-(piperidin-3-yl)pyridine can be confirmed through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected to show characteristic signals for aromatic protons of the pyridine ring (7-9 ppm) and aliphatic protons of the piperidine moiety (1-4 ppm)

  • ¹³C NMR: Would display signals for the carbon atoms of both ring systems, with the carbon bearing the bromine atom exhibiting a distinctive chemical shift

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • C-H stretching vibrations (aromatic and aliphatic)

  • C=N and C=C stretching of the pyridine ring

  • C-Br stretching vibration

Mass Spectrometry

Mass spectrometry provides valuable information for structural confirmation of 3-Bromo-5-(piperidin-3-yl)pyridine. The molecular ion peak would reflect the molecular weight (241.132 g/mol), with a characteristic isotope pattern due to the presence of bromine (approximately equal intensity peaks at M and M+2, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Biological Activity and Applications

Medicinal Chemistry Applications

3-Bromo-5-(piperidin-3-yl)pyridine has garnered attention due to its potential applications in medicinal chemistry. The presence of both the bromine atom and the piperidine moiety enhances its reactivity and interaction with biological targets, making it a promising candidate for drug development.

The compound's structural features suggest potential activity in several therapeutic areas:

  • Central nervous system targets

  • Enzymatic inhibition

  • Receptor modulation

Similar brominated pyridine derivatives have been explored as intermediates in the synthesis of compounds with diverse biological activities.

Structure-Activity Relationships

Understanding the structure-activity relationships of 3-Bromo-5-(piperidin-3-yl)pyridine is crucial for rational drug design. Key structural elements that influence biological activity include:

  • Position of the bromine atom on the pyridine ring

  • Point of attachment of the piperidine moiety

  • Stereochemistry of the piperidine ring

  • Presence of additional functional groups

Comparison with structurally related compounds, such as 3-bromo-5-methyl-4-(piperidin-2-yl)pyridine and 3-Bromo-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine, can provide valuable insights into these structure-activity relationships.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 3-Bromo-5-(piperidin-3-yl)pyridine have been reported, each with unique chemical and biological properties:

CompoundKey Structural DifferencesNotable Properties
3-bromo-5-methyl-4-(piperidin-2-yl)pyridineMethyl group at C-5; piperidine at C-4LogP: 2.51; Polar surface area: 25 Ų
3-Bromo-4-[4-(trifluoromethyl)piperidin-1-yl]pyridinePiperidine at C-4; trifluoromethyl on piperidineEnhanced metabolic stability
5-bromo-3-iodopyridin-2-amineIodine at C-3; amine at C-2Versatile synthetic intermediate

These structural variations significantly influence physicochemical properties, chemical reactivity, and potential biological activities.

Reactivity Comparisons

The reactivity of brominated pyridines is strongly influenced by the position of the bromine atom and the nature of other substituents. For example:

  • 3-bromopyridines generally show enhanced reactivity toward nucleophilic substitution compared to 2- or 4-bromopyridines

  • The presence of electron-withdrawing groups (like trifluoromethyl) can further activate the carbon-bromine bond

  • Electron-donating substituents may decrease reactivity toward nucleophiles

In palladium-catalyzed coupling reactions, 3-bromopyridines typically exhibit good reactivity, especially when the reaction conditions are optimized with appropriate catalyst systems and bases .

Future Research Directions

Synthetic Methodology Development

Future research on 3-Bromo-5-(piperidin-3-yl)pyridine could focus on developing more efficient and sustainable synthetic routes. Potential areas for investigation include:

  • Green chemistry approaches with reduced environmental impact

  • Stereoselective synthesis methods for controlling the stereochemistry of the piperidine moiety

  • Continuous flow synthesis for scalable production

  • Catalyst optimization for cross-coupling reactions

Biological Evaluation

Comprehensive biological evaluation of 3-Bromo-5-(piperidin-3-yl)pyridine and its derivatives would provide valuable insights into their therapeutic potential. This evaluation might include:

  • Target identification through binding studies

  • Assessment of pharmacokinetic properties

  • Structure-activity relationship studies with systematic structural modifications

  • Investigation of potential applications in specific disease models

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